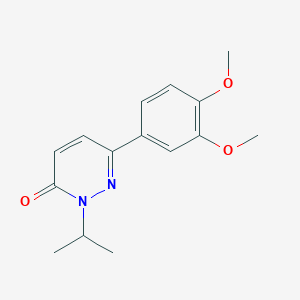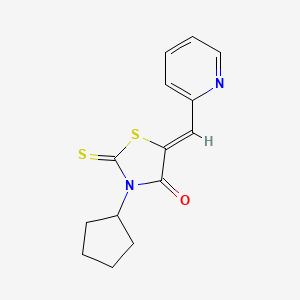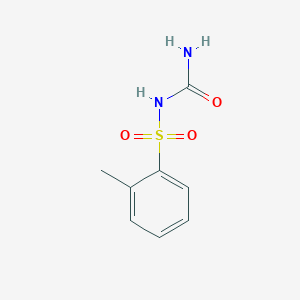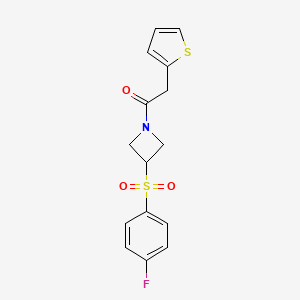
6-(3,4-dimethoxyphenyl)-2-isopropylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. The name “6-(3,4-dimethoxyphenyl)-2-isopropylpyridazin-3(2H)-one” suggests that this compound contains a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms .
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve studying its reactivity, stability, or how it participates in certain chemical reactions. For instance, protodeboronation is a common reaction involving boronic esters .Aplicaciones Científicas De Investigación
Dimethoxyphenol Oxidase Activity and Microbial Applications
Research highlights the oxidase activity of 2,6-dimethoxyphenol by various microbial multicopper proteins. This activity is significant for understanding the biochemical roles of these proteins across different microorganisms. The study showcases the versatility of dimethoxyphenol as a substrate for enzymes like Pyricularia oryzae laccase, highlighting its potential applications in biotechnology and microbial studies (Solano et al., 2001).
Photophysical and Electrochemical Properties
Research on 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines focuses on their synthesis and characterization, including photophysical and electrochemical properties. These compounds show potential for various applications due to their structural and functional properties, such as in materials science and as sensors due to their charge transfer capabilities (Golla et al., 2020).
Antioxidant Compound Synthesis
The enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with enhanced antioxidant capacity demonstrates the potential of using enzymatic processes to create bioactive compounds with improved health benefits. This approach could have implications for the development of natural antioxidants in food and pharmaceutical industries (Adelakun et al., 2012).
Synthesis of Pyridazinones and Drug Discovery Applications
The study of polysubstituted pyridazinones from sequential nucleophilic substitution reactions presents a method for synthesizing various pyridazinone systems. These findings could have applications in drug discovery, providing a foundation for the development of new therapeutic agents (Pattison et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)17-15(18)8-6-12(16-17)11-5-7-13(19-3)14(9-11)20-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWUITCTHFDJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)

![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2668290.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2668291.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2668295.png)

![(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2668300.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2668301.png)

![1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2668303.png)

![3-(3,5-dimethylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2668306.png)